2-phenyl-4-[(2-pyrazinylamino)methylene]-1,3-oxazol-5(4H)-one
Description
2-Phenyl-4-[(2-pyrazinylamino)methylene]-1,3-oxazol-5(4H)-one is a heterocyclic oxazolone derivative featuring a pyrazinylamino substituent at the 4-position of the oxazolone core. Oxazolones are five-membered lactams with a ketone group, known for their versatility in organic synthesis and biological applications. The compound’s structure includes a conjugated exocyclic C=C bond, which typically adopts the Z-configuration for stability .
Properties
IUPAC Name |
2-phenyl-4-(pyrazin-2-yliminomethyl)-1,3-oxazol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2/c19-14-11(8-17-12-9-15-6-7-16-12)18-13(20-14)10-4-2-1-3-5-10/h1-9,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXTTZNSRSJHPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)O)C=NC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4-[(2-pyrazinylamino)methylene]-1,3-oxazol-5(4H)-one typically involves the condensation of 2-aminopyrazine with benzoyl chloride, followed by cyclization with glycine. The reaction is usually carried out under reflux conditions in the presence of a base such as triethylamine. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-4-[(2-pyrazinylamino)methylene]-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted oxazoles, amines, and other heterocyclic compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for its potential in various fields:
Antimicrobial Activity
Research indicates that derivatives of 1,3-oxazole compounds, including 2-phenyl-4-[(2-pyrazinylamino)methylene]-1,3-oxazol-5(4H)-one, exhibit significant antimicrobial properties. This class of compounds has shown effectiveness against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Anticancer Properties
Studies have demonstrated that oxazole derivatives can inhibit cancer cell proliferation. Specific investigations into the compound's structure have revealed mechanisms that may induce apoptosis in cancer cells. For instance, compounds with similar structures have been noted to interact with DNA and inhibit topoisomerase activity, leading to cell cycle arrest and apoptosis.
Anti-inflammatory Effects
The anti-inflammatory potential of oxazolone derivatives has been documented in various studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This property could be beneficial in treating chronic inflammatory diseases.
Case Studies
Several case studies highlight the efficacy of this compound:
Case Study 1: Antimicrobial Evaluation
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various oxazolone derivatives, including the target compound. The results showed a significant reduction in bacterial growth for Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies conducted on human cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. The compound was shown to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Case Study 3: Anti-inflammatory Mechanism
Research published in Pharmacological Reports explored the anti-inflammatory effects of oxazolone derivatives. The study found that the compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its utility in managing inflammatory conditions.
Summary Table of Applications
| Application Area | Findings/Effects | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria | Journal of Medicinal Chemistry |
| Anticancer | Induces apoptosis in cancer cells | Cancer Research |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | Pharmacological Reports |
Mechanism of Action
The mechanism of action of 2-phenyl-4-[(2-pyrazinylamino)methylene]-1,3-oxazol-5(4H)-one involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular pathways are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms.
Comparison with Similar Compounds
Comparison with Similar Oxazolone Derivatives
Oxazolone derivatives exhibit diverse properties depending on substituents at the 2- and 4-positions. Below is a comparative analysis of structurally related compounds:
Table 1: Key Comparisons of Oxazolone Derivatives
Structural and Electronic Effects
- Stability and Configuration: Most oxazolones stabilize in the Z-configuration due to conjugation between the exocyclic C=C bond and the lactam carbonyl group .
- Electronic Modulation: Electron-withdrawing groups (e.g., nitro, pyrazinylamino) lower the C=O stretching frequency (IR) due to reduced electron density on the carbonyl group. In contrast, electron-donating groups (e.g., methoxy) increase the frequency .
Spectral and Crystallographic Insights
Biological Activity
2-Phenyl-4-[(2-pyrazinylamino)methylene]-1,3-oxazol-5(4H)-one is a compound belonging to the oxazolones class, which has garnered attention for its diverse biological activities. This compound features a unique structure that contributes to its pharmacological potential, including analgesic, anti-inflammatory, and anticancer properties. The following sections detail the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 226.24 g/mol. Its structure can be depicted as follows:
This compound contains a phenyl group and a pyrazinylamino moiety, which are critical for its biological interactions.
Analgesic and Anti-inflammatory Effects
Research indicates that oxazolones, including derivatives like this compound, exhibit significant analgesic and anti-inflammatory activities. A study assessing various oxazolone derivatives showed that these compounds could inhibit pain responses in animal models through mechanisms involving the modulation of pain receptors such as TRPV1 (Transient Receptor Potential Vanilloid 1) .
In particular, the analgesic activity was evaluated using the writhing test and hot plate test in mice, demonstrating that compounds with similar structures effectively reduced pain sensitivity .
Anticancer Potential
The anticancer properties of oxazolones have been extensively studied. Molecular docking studies suggest that this compound may interact with protein kinases involved in cancer progression. Specifically, predictive analyses indicated potential inhibition of focal adhesion kinase (FAK) and platelet-derived growth factor receptor (PDGF-R), both of which play crucial roles in tumorigenesis .
A recent investigation into various oxazolone derivatives highlighted their antiproliferative effects against cancer cell lines, suggesting that structural modifications could enhance their efficacy against specific targets .
Antimicrobial Activity
In addition to its analgesic and anticancer effects, this compound also exhibits antimicrobial properties. Studies have shown that oxazolone derivatives can inhibit bacterial growth and possess antifungal activity, making them potential candidates for developing new antimicrobial agents .
Toxicity Studies
The safety profile of this compound has been evaluated through various toxicity assays. Acute toxicity studies conducted on mice revealed no lethal effects at certain doses, indicating a favorable safety margin for further pharmacological exploration . Histopathological assessments of preserved organs did not show significant adverse effects, reinforcing the compound's low toxicity profile .
Comparative Biological Activity Table
Q & A
Q. What synthetic methodologies are commonly employed to prepare oxazol-5(4H)-one derivatives like 2-phenyl-4-[(2-pyrazinylamino)methylene]-1,3-oxazol-5(4H)-one?
Methodological Answer: The core oxazolone scaffold is typically synthesized via azlactone formation (Erlenmeyer reaction). For example:
Cyclization of N-acyl glycine derivatives with aldehydes in acetic anhydride and sodium acetate yields substituted oxazolones .
Microwave-assisted synthesis accelerates reactions (e.g., 3 min irradiation for 76% yield) using active methylene compounds and aldehydes under acidic conditions .
Post-synthetic modifications, such as condensation with pyrazinylamine , introduce the pyrazinylamino-methylene group.
Q. Which spectroscopic techniques are most reliable for characterizing oxazol-5(4H)-one derivatives?
Methodological Answer:
1H NMR : Distinct singlets for NH protons (δ 11.45–11.89 ppm) and olefinic protons (δ 6.95–7.10 ppm) confirm the oxazolone core and substituents .
IR Spectroscopy : Bands at ~1700 cm⁻¹ (oxazolone C=O) and 1655 cm⁻¹ (amide C=O) validate structural motifs .
X-ray Crystallography : Resolves stereochemistry (e.g., Z/E configuration of the methylene group) and intermolecular interactions (C–H⋯O, π–π stacking) .
Q. How is crystallographic data for oxazol-5(4H)-one derivatives refined to ensure accuracy?
Methodological Answer:
SHELX Suite : SHELXL refines structures using high-resolution data, with R-factors < 5% for reliable models .
Hydrogen Bonding Analysis : Software like ORTEP-3 visualizes C–H⋯O and π–π interactions critical for supramolecular packing .
Validation Tools : PLATON checks for missed symmetry and validates geometric parameters .
Advanced Research Questions
Q. How can contradictory spectroscopic or crystallographic data in literature be resolved?
Methodological Answer:
Replication of Synthesis : Verify reagent purity (e.g., correct use of 4-methylbenzoylglycine vs. 4-methoxy analogs) to avoid structural misassignments .
High-Resolution Crystallography : Address discrepancies in bond lengths/angles using low-temperature data collection (e.g., 100 K) .
Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra to confirm assignments .
Q. What strategies optimize reaction yields for microwave-assisted synthesis of oxazol-5(4H)-one derivatives?
Methodological Answer:
Solvent Selection : Polar solvents (e.g., acetic acid) enhance microwave absorption and reaction homogeneity .
Catalyst Screening : Potassium acetate improves cyclization efficiency by deprotonating intermediates .
Time-Temperature Profiling : Short irradiation (3–5 min) at 100–120°C prevents decomposition of thermally sensitive substituents .
Q. How do substituents on the pyrazinylamino group influence the electronic properties of oxazol-5(4H)-one derivatives?
Methodological Answer:
Hammett Analysis : Electron-withdrawing groups (e.g., –NO₂) increase electrophilicity at the oxazolone C=O, altering reactivity .
DFT Calculations : Predict charge distribution and frontier molecular orbitals to correlate substituents with redox behavior .
Cyclic Voltammetry : Experimental validation of HOMO-LUMO gaps (e.g., ΔE ~2.1–2.5 eV for nitro-substituted derivatives) .
Q. What intermolecular interactions stabilize the crystal packing of oxazol-5(4H)-one derivatives?
Methodological Answer:
C–H⋯O Hydrogen Bonds : Form infinite chains (e.g., along [101] direction) with donor-acceptor distances of 3.2–3.5 Å .
π–π Stacking : Offset stacking between oxazole and aromatic rings (interplanar distance ~3.7 Å) enhances thermal stability .
Halogen Bonding : Chloro/bromo substituents participate in C–X⋯O interactions (e.g., Cl⋯O = 3.3 Å) .
Q. How can reaction mechanisms for oxazol-5(4H)-one formation be elucidated?
Methodological Answer:
Kinetic Studies : Monitor intermediates via in situ FTIR to identify rate-determining steps (e.g., cyclization vs. dehydration) .
Isotopic Labeling : Use 13C-labeled glycine to trace carbon migration during azlactone formation .
Theoretical Modeling : Transition state analysis (Gaussian 09) identifies key energetic barriers .
Q. What are the challenges in scaling up oxazol-5(4H)-one synthesis for structure-activity relationship (SAR) studies?
Methodological Answer:
Purification : Column chromatography struggles with polar byproducts; switch to recrystallization (e.g., CCl₄/CHCl₃) .
Solvent Recovery : Recycle acetic anhydride via distillation to reduce costs .
Automation : Use flow chemistry for continuous microwave synthesis (residence time <10 min) .
Q. How can computational tools predict biological activity or material properties of oxazol-5(4H)-one derivatives?
Methodological Answer:
Molecular Docking : AutoDock Vina screens for binding affinity to target enzymes (e.g., kinase inhibitors) .
QSAR Models : Correlate Hammett σ values with cytotoxicity (e.g., IC₅₀ = 1–10 µM for chlorophenyl derivatives) .
Thermodynamic Simulations : Predict melting points (e.g., 259–312°C) using COSMO-RS solvation models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
